molecular formula C24H14Cl2N4O2 B6491379 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 891135-66-3

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B6491379
CAS No.: 891135-66-3
M. Wt: 461.3 g/mol
InChI Key: WNDCJQDLFHENHU-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring system, a phenyl group, and a dichlorophenyl moiety attached to an oxadiazole ring

Preparation Methods

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common synthetic route includes the following steps:

  • Formation of the Quinoline Core: : The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

  • Attachment of the Dichlorophenyl Moiety: : The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with a suitable electrophile.

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

  • Final Coupling: : The final step involves coupling the quinoline core with the oxadiazole ring containing the dichlorophenyl group.

Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles replace hydrogen atoms on the benzene rings.

  • Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and various nucleophiles. The major products formed from these reactions include quinone derivatives, reduced quinoline derivatives, substituted benzene derivatives, and carboxylic acids.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide has shown potential in various scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It has been studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : The compound has shown promise in drug discovery and development, particularly in the treatment of infectious diseases and cancer.

  • Industry: : It is used in the development of new materials and chemical processes, including its application in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can be compared with other similar compounds, such as:

  • 2-Phenylquinoline-4-carboxamide: : This compound lacks the dichlorophenyl moiety and oxadiazole ring, resulting in different biological activities and chemical properties.

  • N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-3-carboxamide: : This compound has a similar structure but with a different position of the carboxamide group, leading to variations in its reactivity and biological activity.

  • 2-Phenylquinoline-3-carboxamide: : This compound has a different position of the carboxamide group compared to the target compound, affecting its chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N4O2/c25-15-10-11-19(26)18(12-15)23-29-30-24(32-23)28-22(31)17-13-21(14-6-2-1-3-7-14)27-20-9-5-4-8-16(17)20/h1-13H,(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDCJQDLFHENHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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